telA protein
Description
Properties
CAS No. |
134944-10-8 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Synonyms |
telA protein |
Origin of Product |
United States |
Tela As a Telomere Resolvase Protelomerase
Molecular Enzymology of Telomere Resolution
The enzymatic activity of TelA involves a sophisticated, multi-step process of DNA cleavage, refolding, and rejoining, which is tightly regulated to ensure the fidelity of telomere formation. nih.govnih.gov
DNA Cleavage and Strand Rejoining Catalysis
TelA functions as a dimer to recognize and bind to specific palindromic DNA sequences at the junctions of replicated chromosomes. nih.govresearchgate.net The enzyme introduces staggered nicks on both DNA strands, creating a transient covalent intermediate. nih.govresearchgate.net This reaction is chemically isoenergetic, meaning it does not require an external energy source like ATP. nih.govnih.gov The energy of the cleaved phosphodiester bond is stored in a 3'-phosphotyrosyl linkage between the DNA and a tyrosine residue (Tyr405) in the active site of TelA. nih.govplos.org
Following cleavage, the enzyme orchestrates a complex refolding of the DNA strands. nih.gov The released 5'-hydroxyl ends of the DNA then attack the phosphotyrosyl linkages, leading to the rejoining of the strands into two hairpin structures. nih.gov This process effectively resolves the dimeric chromosome into two separate linear molecules, each capped with a hairpin telomere. nih.govresearchgate.net
Intermediates and Transition States in the DNA Refolding Pathway
The conversion of a linear duplex DNA into a hairpin structure is a complex topological challenge. Crystal structures of TelA bound to DNA at various stages of the reaction have revealed key intermediates and transition states. A crucial step is the formation of a "refolding intermediate," where the DNA strands are held in a specific conformation by the enzyme, facilitating the transition to the hairpin form. nih.govresearchgate.netplos.org
This intermediate state involves the flipping of DNA bases and the formation of non-canonical wobble base pairs, which helps to overcome the steric and electrostatic barriers associated with refolding the DNA within the confines of the protein. nih.gov The enzyme stabilizes this transient structure, effectively lowering the activation energy for the refolding process. nih.govresearchgate.net Evidence also suggests that TelA induces or stabilizes an underwound pre-cleavage intermediate, where the central base pairs between the scissile phosphates are broken before DNA cleavage, which helps to drive the reaction forward. nih.govnih.govusask.ca
Table 1: Key Residues in TelA and Their Roles in DNA Refolding
| Residue | Domain | Function in DNA Refolding |
|---|---|---|
| Y201 | Hairpin-binding module | Stabilizes the refolding intermediate and product complexes. nih.gov |
| R205 | Hairpin-binding module | Stabilizes the refolding intermediate and product complexes. nih.gov |
| K208 | Hairpin-binding module | Potentially involved in hairpin refolding and product stabilization. nih.gov |
| K211 | Hairpin-binding module | Potentially involved in hairpin refolding and product stabilization. nih.gov |
| K288 | Catalytic domain | Potentially involved in hairpin refolding and product stabilization. nih.gov |
| I297 | Catalytic domain | Implicated in forming/stabilizing the underwound pre-cleavage intermediate. nih.gov |
| D398 | Catalytic domain | Implicated in forming/stabilizing the underwound pre-cleavage intermediate. nih.gov |
| T401 | Catalytic domain | Implicated in forming/stabilizing the underwound pre-cleavage intermediate. nih.gov |
| S404 | Catalytic domain | Implicated in forming/stabilizing the underwound pre-cleavage intermediate. nih.gov |
Regulation by Divalent Metal Ions and Cofactors
The activity of TelA is significantly stimulated by the presence of divalent metal ions, with a preference for calcium (Ca²⁺) over magnesium (Mg²⁺). nih.gov While not strictly required for catalysis, these metal ions enhance the efficiency of telomere resolution, allowing the enzyme to function at low nanomolar concentrations. nih.gov The stimulatory effect of divalent metal ions appears to occur at a step after the initial binding of TelA to the DNA substrate. nih.gov
Interestingly, high concentrations of calcium (above 2-4 mM) can become inhibitory. nih.gov This suggests the presence of at least two metal-binding sites with different affinities. A high-affinity site, likely in the N-terminal domain, is responsible for relieving autoinhibition, while a second, low-affinity site, possibly near residue D202, leads to inhibition at higher calcium concentrations. nih.gov
Autoinhibitory Mechanisms and Conformational Control
TelA is subject to autoinhibition, a form of regulation where a part of the protein itself inhibits its enzymatic activity. nih.govplos.org This autoinhibition is primarily mediated by the N-terminal domain of TelA, which physically interacts with the rest of the protein, masking the catalytic and/or refolding modules. nih.govresearchgate.net This intramolecular interaction keeps the enzyme in an inactive state.
The binding of divalent metal ions, particularly calcium, to the N-terminal domain disrupts this autoinhibitory interaction, leading to a conformational change that activates the enzyme. nih.gov Deletion of the N-terminal domain results in a hyperactive form of TelA that is largely insensitive to divalent metal ions. nih.govplos.org This autoinhibitory mechanism is crucial for preventing inappropriate enzymatic activity, such as the fusion of hairpin telomeres or recombination between replicated telomeres, which could lead to genomic instability. nih.govnih.gov
Structural Basis of Telomere Resolvase Function
The three-dimensional structure of TelA provides critical insights into its mechanism of action. The protein is organized into distinct domains, each with a specialized function in the telomere resolution process. nih.govplos.org
Overall Protein Architecture and Domain Organization (e.g., N-terminal, catalytic domain)
TelA is a multi-domain protein. plos.orgplos.org Structural studies have revealed the organization of its core domains, although the full-length structure including the flexible N-terminal domain has been challenging to determine by crystallography. nih.gov AlphaFold modeling has provided valuable insights into the potential structure of the full-length monomer. plos.orgnih.gov
The key domains of TelA include:
The dimeric arrangement of TelA creates a channel through which the DNA substrate is threaded and manipulated during the resolution process. nih.govnih.gov
Atomic-Level Insights into Protein-DNA Recognition and Substrate Binding
The interaction between TelA and its DNA substrate is a highly specific and dynamic process, characterized by significant conformational changes in both the protein and the DNA. Crystal structures of TelA in complex with DNA have provided invaluable atomic-level insights into this recognition and binding process. rcsb.orgrcsb.org
A TelA monomer consists of two primary structural domains: a catalytic domain and an α-helical bundle domain. researchgate.net Together, these domains clamp down on the DNA substrate. researchgate.net The protein makes contact with the DNA in both the major and minor grooves, with a total of 43 residues positioned in close proximity to the DNA. researchgate.net This extensive interaction network underscores the high degree of specificity required for its function.
A key feature of the TelA-DNA interaction is the induction of an underwound pre-cleavage intermediate in the substrate DNA. nih.gov This intermediate helps to drive the reaction towards the formation of hairpin telomeres by promoting the ejection of the cleaved strands, thus preventing the regeneration of the original substrate. nih.gov Structural analyses have revealed that TelA stabilizes a "refolding intermediate" conformation through a series of transient protein-DNA and DNA-DNA interactions. researchgate.netresearchgate.net This enzyme-catalyzed, multistep DNA refolding is a novel mechanism in DNA rearrangement reactions. rcsb.org
The binding of the DNA substrate induces dimerization of TelA. researchgate.netplos.org The two protein molecules in the TelA dimer are positioned with a significant offset of over 10 Å in their DNA helical axes across the dimer interface. researchgate.netresearchgate.net This arrangement is similar to that observed in the related TelK-DNA complex. researchgate.netresearchgate.net
Oligomerization States and Dimerization Interfaces in Catalysis
TelA functions as a dimer to catalyze the resolution of replicated telomeres. plos.org The dimerization of TelA is induced upon binding to the DNA substrate. researchgate.netplos.org The structure of the TelA dimer bound to hairpin telomeres reveals a two-fold axis of symmetry relating the two protein molecules. plos.org
The dimerization interface is crucial for the catalytic activity of TelA. This interface is not only responsible for bringing two protomers together but also plays a role in the allosteric communication between the subunits, coordinating the reaction. biorxiv.org Mutations at the dimer interface can significantly impact enzyme activity, either accelerating the reaction or leading to a near-complete loss of function. biorxiv.orgnih.gov For instance, in other dimeric enzymes, mutations at the interface have been shown to alter cooperativity, stability, and conformational heterogeneity. biorxiv.org
While dimerization is a prerequisite for catalytic activity, the mere presence of a dimer does not guarantee function. nih.gov Studies on other enzymes have shown that inactive mutants can still exist as dimers, indicating that the precise conformation and interactions at the dimer interface are critical for catalysis. nih.gov
Structural Homologies with Related DNA Modifying Enzymes (e.g., Type IB Topoisomerases, Tyrosine Recombinases)
TelA shares significant structural and mechanistic similarities with type IB topoisomerases and tyrosine recombinases. researchgate.netplos.orgnih.govasm.org All three enzyme families utilize a catalytic domain with a similar fold and a conserved set of active site residues to cleave and rejoin DNA. nih.govasm.org The reaction mechanism involves a two-step transesterification process that does not require high-energy cofactors or divalent metal ions. nih.govnih.govasm.org The energy of the cleaved phosphodiester bond is stored in a transient 3'-phosphotyrosyl linkage between the enzyme and the DNA. nih.govplos.org
Despite these similarities, TelA possesses unique structural features. For instance, TelA has a tyrosine residue (Tyr363) at a position where type IB topoisomerases typically have a lysine (B10760008) and tyrosine recombinases have a histidine. plos.org The Borrelia protelomerase ResT, another telomere resolvase, also has a tyrosine at this position. plos.org
Table 1: Comparison of TelA with Related DNA Modifying Enzymes
| Feature | TelA (Protelomerase) | Type IB Topoisomerases | Tyrosine Recombinases |
| Function | Resolves replicated hairpin telomeres | Relaxes DNA supercoiling | Catalyzes site-specific recombination |
| Mechanism | Two-step transesterification | Two-step transesterification | Two-step transesterification |
| Cofactor Requirement | None (divalent metal ions can regulate) nih.gov | None nih.gov | None |
| Active Site Nucleophile | Tyrosine plos.org | Tyrosine nih.gov | Tyrosine |
| Key Active Site Residue | Tyr363 plos.org | Typically Lysine plos.org | Typically Histidine plos.org |
| Structural Homology | Catalytic domain similar to Topo IB and Tyr recombinases researchgate.netnih.gov | Core catalytic domain | Core catalytic domain |
| DNA Substrate | Replicated telomere junctions plos.org | Supercoiled DNA nih.gov | Two separate DNA sites |
Genetic and Molecular Modulation of TelA Resolvase Activity
Gene Expression and Transcriptional Control of TelA Operons (if applicable)
In bacteria, genes with related functions are often organized into operons, which are transcribed as a single unit from a common promoter. khanacademy.orglibretexts.orgpressbooks.pub This allows for the coordinated regulation of all the genes within the operon. khanacademy.orglibretexts.orgpressbooks.pub The expression of operons is controlled by regulatory DNA sequences, such as promoters and operators, which serve as binding sites for regulatory proteins like activators and repressors. khanacademy.orglumenlearning.comwou.edu
While specific details on the operon structure and transcriptional control of the telA gene are not extensively detailed in the provided search results, it is known that the telA gene (Atu2523) in Agrobacterium tumefaciens C58 encodes the protelomerase responsible for generating the hairpin ends of its linear chromosome. rcsb.org The presence of this protelomerase appears to be limited to biovar 1 strains of A. tumefaciens. rcsb.org In some contexts, TelA is part of the Type VII Secretion System (T7SS) and its secretion is facilitated by other proteins like LapA3 and LapA4. pnas.org This suggests that its expression and function are integrated into a larger cellular system.
Mutational Analysis of Key Catalytic and Regulatory Residues
Mutational analysis has been instrumental in elucidating the roles of specific amino acid residues in the catalytic activity and regulation of TelA.
The catalytic nucleophile, Tyr405 , is essential for the DNA cleavage and rejoining reaction. plos.org Mutation of this residue to phenylalanine (Y405F) abolishes telomere resolution activity but does not affect the protein's single-stranded DNA annealing function, demonstrating a separation of these two activities. researchgate.netplos.org
K211, K288, I297, D398, and S404 : These residues are located in the hairpin-binding module and catalytic domains of TelA and are implicated in the formation and/or stabilization of the underwound pre-cleavage intermediate. nih.gov
The N-terminal domain of TelA, while dispensable for the core telomere resolution reaction, plays a significant autoinhibitory role and confers responsiveness to divalent metal ions. plos.orgresearchgate.netplos.org Mutations within this domain can lead to hyperactive forms of the enzyme. plos.org
K9 : Mutation of this residue to alanine (B10760859) (K9A) or glutamic acid (K9E) resulted in a significant stimulation of TelA activity. plos.org
D202 : This residue is involved in autoinhibitory interactions. A D202A mutation leads to a hyperactive and semi-metal-independent enzyme. nih.gov
R440 and K441 : These residues are located in the C-terminal helix. Charge neutralization or reversal of these residues led to increased enzymatic activity. plos.org
Mutations at the dimerization interface have also been shown to have a profound effect on catalysis. plos.org
D332, D333, and E337 : These residues are part of a putative inhibitory interface between the N-terminal and catalytic domains. plos.org
Table 2: Effects of Key TelA Mutations on Activity
| Mutant | Location | Effect on Activity | Reference(s) |
| Y405F | Catalytic Domain | Abolishes telomere resolution, retains ssDNA annealing | researchgate.netplos.org |
| K9A/E | N-terminal Domain | Increased activity (hyperactive) | plos.org |
| D202A | Hairpin-binding Module | Hyperactive, semi-metal-independent | nih.gov |
| R440A/K441A | C-terminal Helix | Increased activity | plos.org |
| ΔN (N-terminal truncation) | N-terminal Domain | Active, but loses much of the divalent metal ion responsiveness | plos.orgplos.org |
| ΔC3 (C-terminal truncation) | C-terminal Helix | Increased activity | plos.org |
Interplay with Genomic Context and Cellular Replication Machinery
The function of TelA is intrinsically linked to the replication of linear chromosomes in bacteria like Agrobacterium tumefaciens. nih.govrcsb.org Replication of linear chromosomes with hairpin telomeres proceeds from an internal origin, with replication forks moving towards each end. nih.gov This process results in the formation of a circular, inverted repeat dimer of the chromosome. nih.gov
TelA's role is to resolve this dimeric intermediate back into two linear daughter chromosomes, each with a covalently closed hairpin telomere. nih.govresearchgate.netresearchgate.net This resolution is a critical step for the proper segregation of the genetic material to daughter cells. nih.gov
In addition to its primary role in telomere resolution, TelA has also been shown to possess single-stranded DNA annealing activity. plos.orgresearchgate.netplos.org This activity is conferred by its N-terminal domain and is conserved in other telomere resolvases like ResT from Borrelia burgdorferi. plos.orgplos.org This suggests a potential, though not yet fully understood, role for this annealing function in hairpin telomere metabolism, possibly in concert with the cellular replication machinery. plos.org The ability of TelA to interact with single-stranded DNA binding proteins further supports its integration with cellular DNA processing pathways. researchgate.netplos.org
The N-terminal domain of TelA also suppresses competing reactions, such as the fusion of hairpin telomeres and recombination between replicated telomere junctions, which could otherwise lead to genomic instability. nih.govplos.org This regulatory function highlights the importance of TelA's controlled activity within the cellular context to ensure faithful chromosome maintenance.
Biological Significance in Linear Chromosome Maintenance
The presence of linear chromosomes in some bacteria presents a unique challenge for DNA replication, specifically the "end-replication problem," where the very ends of the chromosome cannot be fully duplicated by conventional DNA polymerase action. TelA provides a sophisticated solution to this challenge.
Contribution to Bacterial Genome Stability and Replication Fidelity
TelA is instrumental in maintaining the integrity and stability of bacterial genomes that possess linear chromosomes. eurekalert.org During DNA replication of a linear chromosome, a dimeric, circular intermediate is formed with the two new DNA molecules joined at their ends. plos.org TelA's primary role is to resolve this concatenated dimer. plos.org It recognizes a specific palindromic DNA sequence at the junction between the replicated chromosomes and catalyzes a DNA cleavage and rejoining reaction. researchgate.net This process transforms the duplex DNA substrate into covalently closed hairpin telomeres, effectively separating the two daughter chromosomes. plos.org
This resolution is a critical final step in chromosome replication, ensuring that each daughter cell receives a complete and stable linear chromosome. plos.org Without the action of TelA, the concatenated chromosome dimers would persist, leading to failed cell division and ultimately, cell death. The enzyme ensures high fidelity in this process, preventing genomic rearrangements or loss of genetic information at the chromosome ends. nih.gov
Comparative Evolutionary Analysis of Telomere Resolvase Systems across Prokaryotes
Telomere resolvases, while performing a similar function, exhibit diversity across different prokaryotic species, suggesting independent evolutionary origins for linear chromosomes. unam.mx The three main well-characterized telomere resolvases are TelA from Agrobacterium, ResT from Borrelia, and TelK from the Klebsiella phage ϕKO2. plos.orgusask.ca
These enzymes share a catalytic domain with structural similarities to type IB topoisomerases and tyrosine recombinases, utilizing a similar transesterification mechanism for DNA cleavage and rejoining that does not require ATP. plos.orgasm.org However, there are significant differences in their domain structures and reaction mechanisms. asm.org
For instance, TelA possesses an N-terminal domain that, while not essential for the core telomere resolution activity, plays a regulatory role. plos.orgresearchgate.net This domain is involved in the ssDNA annealing activity and confers responsiveness to divalent metal ions. researchgate.netresearchgate.net In contrast, the telomere resolvase ResT from Borrelia burgdorferi has been shown to have an ATP-dependent unwinding activity, a feature not conserved in TelA. usask.ca
The evolutionary pathways of these systems appear to be distinct. The differences in the mechanisms for maintaining chromosome ends across bacteria with linear chromosomes, such as Agrobacterium, Borrelia, and Streptomyces, support the hypothesis that linearity arose independently multiple times in prokaryotes. unam.mx While Agrobacterium and Borrelia use a telomere resolvase system to form hairpin telomeres, Streptomyces employs a different mechanism involving terminal proteins. unam.mxbiorxiv.org This convergent evolution highlights the various strategies bacteria have developed to overcome the challenges of linear DNA replication.
Table 1: Comparison of Prokaryotic Telomere Resolvase Systems
| Feature | TelA (Agrobacterium) | ResT (Borrelia) | TelK (Klebsiella phage ϕKO2) |
|---|---|---|---|
| Primary Function | Resolves chromosome dimers into hairpin telomeres. plos.org | Resolves chromosome dimers into hairpin telomeres. unam.mx | Resolves plasmid prophage dimers into hairpin telomeres. asm.org |
| Catalytic Mechanism | Tyrosine recombinase-like. plos.org | Tyrosine recombinase-like. annualreviews.org | Tyrosine recombinase/type IB topoisomerase hybrid. asm.org |
| Additional Activities | ssDNA annealing. researchgate.net | ssDNA annealing, ATP-dependent unwinding. usask.ca | Not extensively characterized for additional activities. |
| Regulatory Domain | N-terminal domain regulates activity. plos.orgresearchgate.net | N-terminal region involved in substrate recognition. asm.org | Contains a "stirrup" domain for DNA bending. plos.org |
| Evolutionary Lineage | Thought to have evolved from tyrosine recombinases. annualreviews.org | Thought to have evolved from tyrosine recombinases. annualreviews.org | Represents a distinct lineage of telomere resolvases. asm.org |
Role in Pathogen Virulence and Survival (e.g., Agrobacterium tumefaciens)
In the context of pathogenic bacteria, the maintenance of genomic integrity is directly linked to their virulence and survival. Agrobacterium tumefaciens, a plant pathogen responsible for crown gall disease, possesses a linear chromosome whose stability is dependent on TelA. asm.orgstonybrook.edu The bacterium's pathogenicity is largely attributed to its ability to transfer a segment of its DNA, the T-DNA located on the Ti plasmid, into the plant host's genome. frontiersin.org
The presence of a linear chromosome and the TelA system in Agrobacterium tumefaciens is a key aspect of its biology that underpins its survival and pathogenic lifestyle. asm.org The stability conferred by TelA allows the bacterium to thrive in its environmental niche and effectively infect its plant hosts. eurekalert.org Other factors in A. tumefaciens, such as ferritin-encoding genes that regulate iron homeostasis and oxidative stress, also play a crucial role in its full virulence. nih.gov The intricate interplay of these various systems, including the fundamental chromosome maintenance machinery involving TelA, contributes to the success of Agrobacterium tumefaciens as a pathogen.
Tela As a Toxic Anion Resistance Protein
Mechanisms of Tellurite (B1196480) and Other Toxic Anion Resistance
The resistance to toxic anions like tellurite in bacteria is a complex process that does not typically involve active efflux or reduced uptake of the toxic compounds. biologists.com Instead, it often relies on the conversion of the toxic substance into a less harmful form. biologists.com
Cellular Detoxification Processes and Metalloid Reduction
The TelA protein is implicated in the detoxification of the metalloid oxyanion tellurite and other rare earth metal oxides and oxyanions, possibly by facilitating their reduction and subsequent immobilization. researchgate.net While the precise mechanism of TelA-associated resistance remains to be fully elucidated, it is known that a null strain for TelA exhibits a partial decrease in resistance to tellurite. biologists.com In Rhodobacter sphaeroides, for instance, survival in high concentrations of tellurite and selenite (B80905) is linked to two genetic loci, one of which is telA. biologists.com
Bacterial detoxification of tellurite can also occur through other pathways, such as those involving cysteine metabolism or methyl group transfer. biologists.com In Escherichia coli, nitrate (B79036) reductase enzymes contribute to a basal level of tellurite resistance by reducing it at the cell membrane. biologists.com The thiol redox buffering system, including glutathione (B108866) and thioredoxin, also appears to play a significant role in this process. biologists.com The reduction and methylation of toxic metalloid oxyanions are considered detoxification mechanisms because the resulting volatile compounds are less toxic. oup.comoup.com
Role in Heavy Metal Homeostasis and Environmental Stress Response
The function of TelA extends to a broader role in the general stress response systems of bacteria. preprints.org Homologs of TelA are involved in mediating the cellular response to various membrane stressors, including certain antibiotics. preprints.org For example, a TelA homolog in Listeria monocytogenes is necessary for resistance to the antimicrobial nisin. preprints.orgfrontiersin.org In Bacillus subtilis, the TelA homolog YceH is part of the stress-responsive SigB regulon, which is activated by diverse environmental stressors. preprints.org
The involvement of TelA in the response to environmental toxins is further highlighted by the behavior of its eukaryotic counterpart, the major vault protein (MVP). biologists.com In mammalian cells, exposure to tellurite and other toxic oxyanions such as selenate, selenite, arsenate, arsenite, and vanadate (B1173111) induces the formation of large aggregates of vault particles, termed vaultosomes, at the cell periphery. biologists.comnih.gov This dynamic and reversible process suggests a link between MVP and the cellular response to environmental toxins, proposing that vaults are part of a stress response pathway that may have originated in bacteria. biologists.comnih.gov This response appears to be distinct from other stress-induced cellular structures like stress granules and aggresomes. biologists.comnih.gov
Structural and Evolutionary Relationship to the Major Vault Protein (MVP)
Significant evidence points to a deep evolutionary connection between the bacterial this compound and the eukaryotic major vault protein (MVP). This relationship is evident in their structural similarities, sequence homology, and the implications for the evolutionary origins of vault proteins.
Conserved Protein Fold and Secondary Structure Features
Sequence analysis and molecular modeling have revealed that MVP and the this compound from Rhodobacter sphaeroides share a novel and unique protein fold. biologists.comnih.govnih.gov This conserved fold consists of a three-stranded antiparallel β-sheet. biologists.comnih.govnih.gov The N-terminal region of human MVP is composed of seven imperfect repeats that fold into these three-stranded antiparallel β-sheets. researchgate.net The structural model of the this compound shows a remarkable correspondence to this MVP template, with overlapping ribbon diagrams and similar solvent-accessible surfaces. biologists.comresearchgate.net This strong structural homology suggests a common ancestry and potentially related functions. biologists.com
Sequence Homology and Phylogenetic Divergence
The this compound family itself is diverse, including proteins from various prokaryotes like Rhodobacter sphaeroides, Deinococcus radiodurans, Bacillus subtilis, and Yersinia pestis, as well as proteins associated with plasmid fertility inhibition. biologists.com
Implications for Evolutionary Ancestry of Vault Proteins
The relationship between TelA and MVP provides crucial insights into the evolutionary origins of vault particles, which are large ribonucleoprotein complexes found in many eukaryotes. biorxiv.orgnih.gov The presence of TelA-like proteins in bacteria suggests that vaults may have originated from a bacterial stress response system. biologists.com It is hypothesized that the ability to bind nucleotides appeared in a common ancestor of Cyanobacteria and Deltaproteobacteria/Bacteroidetes MVPs. biorxiv.org
The leading theory for the appearance of vaults in eukaryotes is a horizontal gene transfer event from cyanobacteria. biorxiv.org The high similarity between eukaryotic and cyanobacterial MVP sequences supports this hypothesis. biorxiv.org The evolution from a membrane-associated protein like TelA to the complex, hollow structure of the vault particle likely involved the acquisition of new domains, such as the coiled-coil domain at the C-terminus of MVP, which is crucial for the assembly of the vault complex. researchgate.netbiorxiv.orgbiologists.com The discovery of bacterial MVP homologs has thus shed new light on the evolution of this enigmatic organelle. biorxiv.org
Association with Bacterial Stress Response Systems
Genomic Organization within ter Gene Clusters and Resistance Operons
The genomic location of the telA gene is a key indicator of its functional associations. It is frequently found within specific gene clusters or operons known to be involved in resistance to toxic anions and other stressors.
The telA gene was initially discovered on IncPα plasmids in Gram-negative bacteria. nih.gov For instance, the RK2 plasmid carries a tellurite resistance determinant associated with the three-gene kilA operon, which consists of kilA, telA, and telB (also known as klaA, klaB, and klaC). nih.gov This operon is implicated in multiple functions, including plasmid maintenance and conditional host lethality, in addition to tellurite resistance. nih.gov
Beyond plasmids, telA and its homologs are also found on the chromosomes of various bacteria. In Rhodobacter sphaeroides, a chromosomal locus contains telA, which shares significant similarity with the plasmid-encoded version but lacks the accompanying kilA and telB genes. nih.govresearchgate.net Inactivation of this chromosomal telA gene results in a marked decrease in tellurite resistance. nih.gov
In Gram-positive bacteria like Bacillus subtilis and Bacillus anthracis, the TelA homolog is the YceH protein. nih.gov The yceH gene is part of the chromosomal yceCDEFGH operon, which encodes several homologs of the Ter proteins, indicating a functional linkage between TelA and the ter resistance system. nih.gov Bioinformatic analyses have revealed that telA is often genetically linked with terC and terD, further cementing its association with the ter regulon. preprints.org The this compound itself is a hydrophilic, cytoplasmic protein of approximately 42 kDa. nih.govpreprints.org
The following table summarizes the varied genomic contexts of the telA gene and its homologs.
| Organism Type | Location | Operon/Gene Cluster | Associated Genes | Reference |
| Gram-negative bacteria | IncPα plasmid (e.g., RK2) | kilA operon | kilA, telB (klaC) | nih.gov |
| Rhodobacter sphaeroides | Chromosome | telA locus | Standalone telA | nih.govresearchgate.net |
| Bacillus subtilis / Bacillus anthracis | Chromosome | yceCDEFGH operon | yceC, yceD, yceE, yceF, yceG | nih.gov |
| Various bacteria (Firmicutes, Proteobacteria) | Chromosome | ter gene clusters | terC, terD | preprints.org |
Formation of Membrane-Associated Sensory Complexes and Signal Transduction
While TelA is a cytoplasmic protein, evidence from comparative genomics suggests it functions as part of a larger, membrane-associated complex that senses environmental stress and initiates a response. nih.govpreprints.org This model proposes that TelA and various Ter proteins assemble at the cell membrane to form a metal recognition and stress-sensing complex. nih.gov
Based on the analysis of conserved gene neighborhoods and protein domain architectures, it is predicted that TelA, along with TerB, TerC, and multiple TerD paralogs, forms a membrane-linked sensory apparatus. nih.govnih.gov Within this hypothetical complex, the multi-transmembrane TerC protein is thought to act as the membrane anchor. nih.gov This complex is believed to possess regulatory functions that extend to several downstream cellular processes, including phosphorylation-dependent signal transduction, RNA-mediated regulation, and DNA processing. nih.govnih.gov The term "signal transduction" refers to the process where a signal from outside the cell is transmitted through a series of molecular events inside the cell, leading to a specific cellular response. khanacademy.orgwikipedia.org
The proposed signal transduction cascade may involve a protein named TerY, which contains a von Willebrand factor A (vWA) domain. TerY is predicted to be part of a phosphorylation switch that couples a protein kinase and a PP2C phosphatase, suggesting a mechanism for regulating the stress response through protein modification. nih.gov
However, the precise composition and interactions within this complex are still under investigation. A bioinformatic analysis predicted an interaction between TelA and other Ter proteins based on genomic proximity. preprints.org In contrast, a subsequent proteomic study of the E. coli TerC interactome did not detect a direct interaction between TelA and TerC, indicating that these interactions might be transient, indirect, or species-specific. preprints.org Further research is required to fully elucidate the structure and signaling mechanism of the TelA-associated stress response complex.
Advanced Research Methodologies and Experimental Approaches
Structural Biology Techniques for TelA Protein Characterization
Structural biology plays a crucial role in elucidating the molecular architecture of TelA and its complexes, offering a foundation for understanding its function.
X-ray Crystallography of TelA-DNA and Protein Complexes
X-ray crystallography has been instrumental in determining the three-dimensional structure of TelA, providing valuable insights into its functional mechanisms. Crystal structures of TelA in complex with DNA have revealed how the protein interacts with its substrate at different stages of the telomere resolution reaction. vulcanchem.comnih.gov For instance, structures have been obtained for TelA bound to hairpin telomere sequences. researchgate.net The crystal structure of the full-length Agrobacterium tumefaciens protelomerase (TelA) in complex with DNA substrates containing the terminal sequences of the Agrobacterium linear chromosome has been studied to understand its function. nih.gov These structures, refined to resolutions such as 2.2 Å and 2.4 Å, have shown that the asymmetric unit can contain a single TelA molecule bound to a hairpin telomere sequence, with the crystallographic dyad generating the TelA homodimer responsible for resolving a replicated hairpin telomere. researchgate.net Models have included residues 102 to 421 of the 442-residue this compound bound to a half-site DNA substrate. researchgate.net
Crystal structures of TelA-DNA complexes have suggested that a linear duplex substrate bound to the TelA dimer undergoes a severely distorted conformation, which is then transformed into the thermodynamically more favorable hairpin form upon DNA strand cleavage. researchgate.net Structures have also revealed a transient strand-refolding intermediate involving DNA-base flipping and wobble base-pairs. nih.gov The resulting compact di-nucleotide hairpin product is stabilized by TelA before strand ligation, driving the reaction to completion. nih.gov
Beyond DNA complexes, the structure of the LXG domain of TelA from Streptococcus intermedius has been solved at 2.6 Å resolution in complex with its cognate targeting factors, LapA3 and LapA4. vulcanchem.combiorxiv.org This structure revealed an elongated α-helical bundle and the molecular basis for how LXG domains interact simultaneously with both targeting factors. biorxiv.org The TelA LXG domain comprises nine α-helices divided into two sub-domains, each interacting with a single Lap protein. biorxiv.org
Biochemical and Biophysical Characterization Assays
Biochemical and biophysical assays are essential for understanding the functional properties of TelA, including its enzymatic activity and interaction with DNA.
Enzyme Kinetic Assays and Substrate Specificity Determination
Enzyme kinetic assays are used to quantify the rate of enzymatic reactions and determine parameters such as Km and Vmax, which provide insights into substrate affinity and catalytic efficiency. github.ionih.gov These assays help in understanding the specificity of enzymes towards their substrates and can provide information about enzyme mechanisms. github.io Substrate specificity determination aims to identify the range of substrates an enzyme can act upon and its preference among them. nih.govresearchgate.net For TelA, which functions as a protelomerase cleaving and rejoining DNA, enzyme kinetic assays would involve monitoring the rate of DNA cleavage and ligation reactions with different DNA substrates. While specific kinetic parameters for TelA with various substrates are not detailed in the provided search results, the general principles of enzyme kinetics apply. Assays can be spectrophotometric or chromatographic, depending on the nature of the substrate and product. researchgate.net Determining the optimum conditions (pH, temperature, salt concentration, substrate and enzyme concentration ranges) is crucial for reliable kinetic measurements. github.io
DNA Binding Assays and Interaction Thermodynamics
Studying the interaction between TelA and DNA is fundamental to understanding its function in telomere resolution. DNA binding assays are used to characterize these interactions, including determining binding affinity, stoichiometry, and the specific DNA sequences recognized by the protein. Techniques like the electrophoretic mobility shift assay (EMSA), also known as a band-shift or gel retardation assay, are widely used to study DNA-protein interactions. nih.govthermofisher.com EMSA separates free DNA from DNA-protein complexes based on differences in charge, size, and shape, allowing for the assessment of binding affinity and specificity. nih.govthermofisher.com Adding a protein-specific antibody can create a "supershift," confirming the protein's identity in the complex. thermofisher.com
Beyond qualitative assessment, DNA binding assays can be used to determine thermodynamic and kinetic binding constants. nih.gov Understanding the thermodynamics of protein-DNA interactions provides insights into the driving forces behind complex formation, including enthalpic and entropic contributions. ki.senih.govuni-heidelberg.de Techniques such as isothermal titration calorimetry (ITC), fluorescence spectroscopy, and gel mobility shift assays can be used to characterize these equilibria. ki.se Studies on other DNA-binding proteins have shown that factors like the dehydration of interacting surfaces, salt concentration, and pH can significantly impact the thermodynamics of complex formation. ki.se While specific thermodynamic data for TelA-DNA interactions are not presented in the search results, these methodologies are applicable to TelA to quantify the strength and nature of its binding to different DNA substrates, including replicated telomere junctions and hairpin structures.
Protein-Protein Interaction Studies (e.g., Cross-linking, Affinity Purification)
Investigating the protein-protein interactions of TelA is crucial for understanding its regulatory mechanisms and how it integrates into cellular pathways. Studies have utilized various techniques to identify TelA binding partners. Co-immunoprecipitation or pull-down assays are commonly employed to isolate protein complexes containing TelA, thereby identifying other proteins involved in processes such as telomere maintenance and repair pathways in organisms where TelA functions as a telomere resolvase. smolecule.com These interactions are considered vital for regulating TelA activity and contributing to genomic stability. smolecule.com
Cross-linking studies have also been applied to investigate specific inhibitory interactions within the this compound itself. For instance, cross-linking has been used to study the interactions of the N-terminal domain of Agrobacterium tumefaciens TelA, which is involved in autoinhibition, with the remainder of the protein. researchgate.net These studies can be promoted by the presence of DNA, suggesting that substrate binding influences these inhibitory interactions. nih.gov
Biochemical and structural approaches have been instrumental in characterizing complexes involving TelA. For example, the structure of a tripartite protein complex involving the LXG domain of TelA from Streptococcus intermedius and its cognate Lap targeting factors (LapA3 and LapA4) has been elucidated. pnas.org This structural analysis revealed how the LXG domain interacts simultaneously with both targeting factors, providing insight into the mechanism of protein export via the type VII secretion system. pnas.org
Comparative genomics has also provided predictive insights into potential TelA interactions, suggesting that this compound may specifically interact with proteins like YceG or XpaC, which contain domains potentially involved in membrane interaction. researchgate.net
Genetic and Molecular Biology Manipulations
Genetic and molecular biology techniques are fundamental to dissecting the function of TelA by altering its gene or expression levels and observing the resulting phenotypes.
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a powerful tool used extensively to probe the structure-function relationships of this compound. By introducing specific amino acid substitutions, researchers can assess the role of individual residues or protein domains in TelA's enzymatic activity, DNA binding, and interactions.
In studies of Agrobacterium tumefaciens TelA, site-directed mutagenesis has been used to generate mutants to investigate the protein's telomere resolution activity, single-stranded DNA annealing activity, and autoinhibition. nih.govnih.govresearchgate.netplos.orgplos.org For instance, mutations were introduced to weaken hypothesized autoinhibitory interfaces identified through structural modeling. nih.govplos.orgplos.org These mutations resulted in a range of activation of TelA's telomere resolution activity, from 2-fold to 18-fold, suggesting that both identified interfaces contribute to autoinhibition. nih.gov Combining activating mutations from different interfaces was found to lead to additive activation. nih.gov
Specific mutations studied include those in the N-terminal domain, which is involved in single-stranded DNA annealing and autoinhibition but is dispensable for telomere resolution. nih.govresearchgate.net For example, a TelA mutant with an N-terminal domain truncation can still promote telomere resolution but loses much of the responsiveness to divalent metal ions normally observed with wild-type TelA, indicating that metal ions may relieve autoinhibition by affecting a step after substrate DNA binding. nih.gov
Mutations in other regions, such as D202R, D333K, and E337K, have also been investigated for their effects on TelA activity and interaction with DNA. plos.org Studies have shown that the D202R mutation can lead to contacts with DNA that are absent in the wild type. plos.org
Telomere resolution assays using these mutants have been performed under various conditions, including different temperatures and protein concentrations, to determine initial reaction rates and assess the impact of the mutations on catalytic efficiency and cold sensitivity. nih.govplos.org
The following table summarizes some characterized TelA mutants and their observed effects:
| TelA Mutant (Agrobacterium tumefaciens) | Targeted Region/Interface | Observed Effect on Activity/Property | Relevant Study |
| K288A, D398A, S404A | Not specified in snippet | Studied for protein expression and purification nih.gov | nih.gov |
| I297A, K211A | Not specified in snippet | Studied for protein expression and purification nih.gov | nih.gov |
| T401A | Not specified in snippet | Mild defects in assays; cold-sensitive nih.govresearchgate.net | nih.govresearchgate.net |
| ΔN (N-terminal truncation) | N-terminal domain | Promotes telomere resolution but loses responsiveness to divalent metal ions nih.gov | nih.gov |
| Mutations weakening hypothesized interfaces | Autoinhibitory interfaces | Activation of telomere resolution activity (2-18-fold); additive effect when combined nih.gov | nih.gov |
| D202R | Hypothesized autoinhibitory interface | Makes contacts with DNA absent in wild type plos.org | plos.org |
| D333K, E337K | Hypothesized autoinhibitory interface | Do not make contacts with DNA unless modest conformational change occurs plos.org | plos.org |
| ΔC3; D202RE337K | Hypothesized autoinhibitory interfaces | Assessed in EMSA nih.gov | nih.gov |
Gene Knockout, Complementation, and Expression Modulation Studies
Gene knockout studies involve deleting or disrupting the telA gene to determine its essentiality and role in specific cellular processes or phenotypes. In Listeria monocytogenes, a mariner transposon insertion was used to disrupt the telA gene (lmo1967), revealing its contribution to the pathogen's innate resistance to nisin and other cell wall-acting antibiotics, as well as tellurite (B1196480). nih.gov Studying a mutant where the gene was removed in a nonpolar manner further confirmed these findings. nih.gov This was the first instance where a telA gene was associated with resistance to a cell envelope-acting antimicrobial in a Gram-positive bacterium. nih.gov
Expression modulation studies, such as analyzing gene expression levels under different conditions, provide insights into the regulation of telA. Studies have shown that telA is upregulated in spontaneously nisin-resistant L. monocytogenes strains, suggesting its involvement in acquired resistance mechanisms. nih.gov Proteomic characterization studies have also identified differential expression of this compound in response to environmental factors, such as in oysters exposed to certain conditions. researchgate.net
While complementation studies, which involve reintroducing a functional copy of the gene into a knockout strain to restore the wild-type phenotype, are a standard technique to confirm that the observed phenotype is directly due to the gene disruption, specific details about complementation studies for telA were not prominently featured in the provided search results.
Reporter Gene Assays for Regulatory Investigations
Information regarding the specific application of reporter gene assays for investigating the regulatory mechanisms controlling telA gene expression was not found within the scope of the provided search results.
Future Directions and Emerging Research Avenues
Elucidating Uncharacterized Functional Redundancies and Specificities
A key area of future investigation lies in deciphering the functional redundancies and specificities within the TelA protein family and its homologues. Functional redundancy, where multiple distinct proteins can perform the same or similar biochemical function, is a common theme in microbial systems. ubc.ca Conversely, specificity dictates the unique roles that closely related proteins play.
Research on the this compound from Agrobacterium tumefaciens has already revealed a separation of functions within the protein itself. usask.ca The N-terminal domain is crucial for its single-stranded DNA (ssDNA) annealing activity, while the catalytic domain is sufficient for its primary role in telomere resolution. usask.caunam.mx This domain-specific functionality suggests that different parts of the protein have evolved for distinct, yet potentially coordinated, tasks. Creating separation-of-function mutants, such as removing the N-terminal domain, has been instrumental in demonstrating this internal specificity. usask.ca
Further research is needed to explore this concept across different species. For instance, while A. tumefaciens TelA is a well-studied telomere resolvase, its homologue ResT from Borrelia species exhibits additional activities, such as ATP-dependent DNA unwinding, which are not conserved in TelA. usask.canih.gov This lack of conservation points to functional specialization after the divergence of these proteins. Similarly, the YceH protein in Bacillus anthracis, a TelA homologue, is implicated in resistance to host defenses like reactive oxygen species and antimicrobial peptides, a function not prominently characterized for the Agrobacterium TelA. nih.gov Understanding why these functional differences exist and what selective pressures drove them is a critical goal.
Future studies could employ comparative genomics and proteomics to identify and characterize more TelA homologues across a wider range of bacteria. ebi.ac.uk High-throughput functional analyses could then be used to screen these homologues for both conserved and unique activities, such as their substrate specificities or their roles in different stress responses. royalsocietypublishing.org This approach, similar to studies on other protein families with multiple paralogs, can reveal how functional redundancy and specificity contribute to bacterial adaptation and survival in diverse ecological niches. frontiersin.org
| TelA Mutant/Domain | Organism | Key Functional Characteristic | Research Finding |
| N-terminal Domain (1-106) | Agrobacterium tumefaciens | Required for ssDNA annealing activity. | Removal of this domain results in a mutant deficient in annealing but still capable of telomere resolution. usask.caunam.mx |
| Catalytic Domain | Agrobacterium tumefaciens | Sufficient for telomere resolution. | This domain alone can perform the DNA cleavage and rejoining reactions necessary for hairpin telomere formation. usask.caunam.mx |
| TelA (Y405F) | Agrobacterium tumefaciens | Inactive telomere resolution. | Mutation of the active-site tyrosine (Y405) abolishes telomere resolution but preserves the ssDNA annealing activity. usask.ca |
| TelA Homologue | Organism | Known Function(s) | Functional Divergence/Specificity |
| ResT | Borrelia species | Telomere resolution, ssDNA annealing, ATP-dependent DNA unwinding. | Possesses an ATP-dependent unwinding activity not found in A. tumefaciens TelA. usask.ca |
| YceH | Bacillus anthracis | Tellurite (B1196480) resistance, pathogenesis (resistance to host defenses). | Has a more pronounced role in resisting host-derived stresses like ROS and antimicrobial peptides. nih.gov |
| Major Vault Protein (MVP) | Eukaryotes | Component of large ribonucleoprotein vault particles; potential role in cellular defense and transport. | A distant eukaryotic relative, indicating significant functional divergence from a common ancestor. MVP is involved in forming large cellular structures, a function not seen in bacterial TelA. biologists.comresearchgate.net |
| KlaA | Methanosarcina acetivorans | Associated with plasmid fertility inhibition. | Part of the broader this compound family, but primarily linked to plasmid biology rather than telomere resolution. biologists.com |
Exploring Potential for Protein Engineering and Synthetic Biology Applications
The unique enzymatic activities of TelA make it a promising candidate for protein engineering and synthetic biology applications. numberanalytics.com The goal of protein engineering is to modify existing proteins to create novel functions, which can then be used as tools in custom-designed biological circuits and pathways. doi.orgosti.govescholarship.org
The ability of TelA to perform a precise DNA cutting, refolding, and rejoining reaction to form hairpin telomeres is a complex process that could be harnessed. researchgate.net For example, by altering the DNA sequence specificity of TelA, it might be possible to create a "programmable" DNA processing enzyme that can generate specific hairpin structures or introduce targeted breaks at desired locations in a genome. This could lead to the development of novel biological tools for DNA manipulation, distinct from existing CRISPR-Cas systems.
The demonstrated separation-of-function between TelA's domains provides a clear blueprint for engineering. usask.caunam.mx One could engineer the catalytic domain to have altered or enhanced activity while fusing it to different DNA-binding domains to change its target specificity. Conversely, the ssDNA annealing function of the N-terminal domain could be isolated and utilized as a tool to promote DNA strand annealing in synthetic biological systems, independent of its telomere resolution activity. The creation of mutants like TelA (Y405F), which retains annealing activity while losing its cleavage-rejoining function, is a first step in this direction. usask.ca
Furthermore, TelA's role in conferring resistance to tellurite could be engineered for use as a selectable marker in genetic engineering, particularly for organisms where traditional antibiotic resistance markers are undesirable. researchgate.net The development of customized enzyme activity assays will be crucial for screening engineered TelA variants with desired properties, such as enhanced stability, altered substrate specificity, or improved catalytic efficiency under specific conditions. creative-biolabs.comthermofisher.com
Broader Understanding of Protein Evolution, Adaptation, and Functional Divergence
The this compound family serves as an excellent model for studying protein evolution, adaptation, and functional divergence. nih.govnih.gov A striking example of this is the evolutionary relationship between the bacterial this compound and the Major Vault Protein (MVP) found in eukaryotes. biologists.comresearchgate.net Sequence and structural modeling suggest that these proteins share a common ancestor, yet their modern functions are vastly different. biologists.comcreative-biolabs.com While TelA functions as a DNA-modifying enzyme and resistance protein, MVP is a primary component of massive ribonucleoprotein complexes called vaults, which are implicated in cellular transport and defense. biologists.com Tracing the evolutionary path from a prokaryotic enzyme to a major structural component of a eukaryotic organelle-like particle offers profound insights into how proteins acquire new functions over vast evolutionary timescales.
Within the prokaryotes, the functional divergence among TelA homologues like ResT and YceH highlights more recent evolutionary adaptations. usask.canih.gov The presence of TelA-like genes on both chromosomes and plasmids suggests that horizontal gene transfer has played a significant role in their dissemination. biologists.com As these genes move into new bacterial hosts with different lifestyles and environmental pressures, they are subject to new selective forces, leading to the evolution of specialized functions. biorxiv.org For instance, in a pathogen like B. anthracis, the ability to resist host immune responses may have been a stronger driver of YceH evolution than its original role in tellurite resistance. nih.gov
Future research using phylogenetic analysis combined with structural and functional studies can reconstruct the evolutionary history of the TelA family. biorxiv.orgplos.org By resurrecting ancestral proteins, researchers can study their properties and map the specific mutations that led to functional divergence. This approach can reveal how changes in protein sequence lead to changes in structure, dynamics, and ultimately, function. Understanding this process not only illuminates the natural history of the this compound but also provides fundamental principles that can guide future protein engineering efforts.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting and quantifying telA protein in bacterial cultures?
- Methodological Answer: Use ELISA-based quantification with validated antibodies specific to telA. Ensure sample preparation includes protease inhibitors to prevent degradation . For cell lysates, standardize protein concentrations using Bradford assays and include negative controls (e.g., knockout strains) to confirm specificity. A stepwise protocol includes:
Sample Preparation: Homogenize cells in lysis buffer (e.g., RIPA buffer) with PMSF.
Standard Curve: Use recombinant this compound diluted serially.
Plate Coating: Optimize antibody concentrations to avoid cross-reactivity .
- Data Interpretation: Normalize telA levels to total protein content or housekeeping proteins (e.g., GroEL).
Q. How can researchers determine the structural domains of this compound in silico?
- Methodological Answer: Employ homology modeling using tools like SWISS-MODEL or AlphaFold, referencing known homologs (e.g., telA orthologs in E. coli or Bacillus spp.). Validate predicted domains with Pfam or InterPro databases . For functional annotation, perform sequence alignment (Clustal Omega) to identify conserved motifs (e.g., ATP-binding sites) and compare against structural databases (PDB) .
Advanced Research Questions
Q. How should experimental designs be optimized to study this compound-protein interactions (PPIs) under stress conditions?
- Methodological Answer: Use co-immunoprecipitation (Co-IP) with crosslinkers (e.g., DSS) to stabilize transient interactions during osmotic stress. Include controls:
- Negative Control: IgG isotype-matched antibodies.
- Positive Control: Known interaction partners (e.g., telB in toxin-antitoxin systems).
- Technical Replicates: Three biological replicates to ensure statistical rigor .
Q. What strategies resolve contradictions in telA functional data across studies (e.g., dual roles in stress response and biofilm inhibition)?
- Methodological Answer: Conduct meta-analysis of existing datasets (e.g., RNA-seq, ChIP-seq) to identify context-dependent expression patterns. For example:
- Condition-Specific Analysis: Compare telA activity in planktonic vs. biofilm states using transcriptomics .
- Knockout Complementation: Reintroduce wild-type telA into mutant strains under varying conditions (pH, temperature) to isolate contributing factors .
Q. How can researchers design cross-species studies to assess telA evolutionary conservation and functional divergence?
- Methodological Answer: Utilize SeqAPASS to identify telA orthologs in phylogenetically diverse species. Steps include:
Sequence Retrieval: Extract telA sequences from UniProt or NCBI.
Conservation Scoring: Calculate pairwise identity scores (BLASTP) and map to phylogenetic trees (MEGA-X).
Functional Assays: Express heterologous telA in model organisms (e.g., B. subtilis) and assess phenotype rescue under stress .
Technical & Data Analysis Questions
Q. What are common pitfalls in interpreting telA knockout phenotypes, and how can they be mitigated?
- Methodological Answer:
- Pitfall 1: Secondary mutations in knockout strains. Solution: Backcross mutants with wild-type strains and sequence the locus .
- Pitfall 2: Overlapping functions with paralogs. Solution: Perform double/triple knockouts and use transcriptomics to identify compensatory pathways .
Q. How should researchers validate telA antibody specificity in immunohistochemistry?
- Methodological Answer:
Preabsorption Test: Incubate antibodies with excess recombinant telA; loss of signal confirms specificity .
Tissue-Specificity Controls: Test antibodies in tissues/strains lacking telA.
Cross-Reactivity Check: Use Western blotting to ensure no bands appear in knockout samples .
Data Presentation & Reproducibility
Q. What are best practices for reporting telA-related data to ensure reproducibility?
- Methodological Answer:
- Detailed Protocols: Document buffer compositions, incubation times, and equipment models (e.g., microplate readers) .
- Raw Data Sharing: Deposit gel images, sequencing chromatograms, and flow cytometry files in repositories like Figshare or Zenodo .
- Statistical Transparency: Report effect sizes, p-values, and statistical tests (e.g., ANOVA with Tukey’s post-hoc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
